molecular formula C11H12O2 B084360 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan CAS No. 13679-43-1

2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan

Cat. No. B084360
CAS RN: 13679-43-1
M. Wt: 176.21 g/mol
InChI Key: FVKCJDISKKFSJI-UHFFFAOYSA-N
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Description

2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan, also known as MMF, is a synthetic compound that belongs to the furan family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. For example, 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan derivatives have been developed as potential anticancer agents, antimicrobial agents, and anti-inflammatory agents. 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functionalized polymers.

Mechanism Of Action

The mechanism of action of 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan depends on its chemical structure and the specific target molecule or pathway. For example, 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan derivatives that contain a benzimidazole moiety have been shown to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells. 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan derivatives that contain a pyrazole moiety have been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan depend on its pharmacological activity and the specific biological system being studied. For example, 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan derivatives that have anticancer activity may induce apoptosis or inhibit cell proliferation in cancer cells. 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan derivatives that have anti-inflammatory activity may reduce the production of pro-inflammatory cytokines or inhibit the activity of inflammatory enzymes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan in lab experiments include its synthetic accessibility, its versatility as a building block, and its potential for developing novel compounds with diverse pharmacological activities. The limitations of using 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan in lab experiments include its low solubility in water, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for research on 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan and its derivatives. One direction is to develop 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan derivatives with improved pharmacological activity and selectivity for specific targets. Another direction is to explore the potential of 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan derivatives as imaging agents for diagnostic purposes. Additionally, the development of new synthetic methods for 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan and its derivatives may enable the synthesis of novel compounds with unique properties and applications.

Synthesis Methods

The synthesis of 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan involves the reaction between 5-methylfurfural and 2-methylfuran in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization to form the furan ring. The yield of 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

CAS RN

13679-43-1

Product Name

2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-5-[(5-methylfuran-2-yl)methyl]furan

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(12-8)7-11-6-4-9(2)13-11/h3-6H,7H2,1-2H3

InChI Key

FVKCJDISKKFSJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CC2=CC=C(O2)C

Canonical SMILES

CC1=CC=C(O1)CC2=CC=C(O2)C

Origin of Product

United States

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